2-fluoro-N-methyl-N-nitrosoaniline
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Overview
Description
2-Fluoro-N-methyl-N-nitrosoaniline is an organic compound with the molecular formula C7H7FN2O. It belongs to the class of nitrosamines, which are known for their unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitroso group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-methyl-N-nitrosoaniline typically involves the nitrosation of 2-fluoro-N-methylaniline. One efficient method for synthesizing N-nitrosamines, including this compound, is through the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
2-Fluoro-N-methyl-N-nitrosoaniline has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosamine structure.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methyl-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cellular responses .
Comparison with Similar Compounds
N-methyl-N-nitrosoaniline: Similar structure but lacks the fluorine atom.
N-nitrosodimethylamine: A simpler nitrosamine with two methyl groups.
N-nitrosodiethylamine: Contains two ethyl groups instead of a methyl and a fluorine atom.
Uniqueness: 2-Fluoro-N-methyl-N-nitrosoaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7FN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI Key |
CKYDYUFRVLNRHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1F)N=O |
Origin of Product |
United States |
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